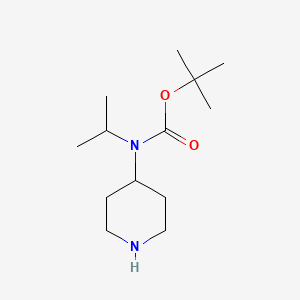

tert-Butyl isopropyl(piperidin-4-yl)carbamate

Description

The exact mass of the compound tert-butyl N-(piperidin-4-yl)-N-(propan-2-yl)carbamate is 242.199428076 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl isopropyl(piperidin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl isopropyl(piperidin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-piperidin-4-yl-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)15(11-6-8-14-9-7-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAWSXHPLCYGEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCNCC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690998-90-4 | |

| Record name | tert-butyl N-(piperidin-4-yl)-N-(propan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butyl isopropyl(piperidin-4-yl)carbamate (CAS 690998-90-4)

The following is an in-depth technical guide on tert-Butyl isopropyl(piperidin-4-yl)carbamate , structured for researchers and drug development professionals.

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

tert-Butyl isopropyl(piperidin-4-yl)carbamate (CAS 690998-90-4) is a specialized heterocyclic building block characterized by a piperidine ring substituted at the 4-position with a sterically hindered, protected amine.[1] Unlike simple primary amines, the inclusion of the isopropyl group on the exocyclic nitrogen introduces significant steric bulk and lipophilicity, modulating the physicochemical profile of downstream pharmaceutical candidates.

This intermediate is critical in the synthesis of G-Protein Coupled Receptor (GPCR) modulators (specifically CCR2/CCR5 antagonists) and kinase inhibitors , where the piperidine ring serves as a semi-rigid linker and the exocyclic amine acts as a key hydrogen-bond acceptor/donor motif. Its orthogonal protection strategy—retaining a free secondary amine on the ring while the exocyclic amine is Boc-protected—allows for selective diversification at the piperidine nitrogen without disturbing the core pharmacophore.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Core Identifiers

| Parameter | Detail |

| CAS Number | 690998-90-4 |

| IUPAC Name | tert-Butyl N-isopropyl-N-(piperidin-4-yl)carbamate |

| Synonyms | Isopropyl-piperidin-4-yl-carbamic acid tert-butyl ester; 4-(N-Boc-N-isopropylamino)piperidine |

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| SMILES | CC(C)N(C1CCNCC1)C(=O)OC(C)(C)C |

| InChI Key | VHYXAWLOJGIJPC-UHFFFAOYSA-N |

Physical & Computed Properties

| Property | Value | Source/Validation |

| Physical State | Solid or Viscous Semi-solid | Analogous Boc-piperidines [1] |

| LogP (Calculated) | 2.38 | ChemScene Data [2] |

| TPSA | 41.57 Ų | Polar Surface Area (Predictive) |

| pKa (Piperidine NH) | ~10.8 - 11.2 | Base strength typical of sec-amines |

| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water | Lipophilic carbamate moiety |

Synthetic Routes & Process Chemistry

The synthesis of CAS 690998-90-4 requires a strategy that differentiates the two nitrogen atoms. A direct reaction of 4-aminopiperidine with Boc anhydride is non-selective. The field-proven industrial route utilizes a Benzyl-Protection / Reductive Amination / Hydrogenolysis sequence.

Validated Synthetic Workflow (The "Benzyl Route")

This route ensures regioselectivity, placing the Boc group exclusively on the exocyclic nitrogen.

-

Reductive Amination: Reaction of 1-benzylpiperidin-4-one with isopropylamine using Sodium Triacetoxyborohydride (STAB) to form the secondary amine.

-

Boc Protection: Protection of the newly formed secondary amine with Di-tert-butyl dicarbonate (Boc₂O) .

-

Deprotection: Catalytic hydrogenolysis (Pd/C, H₂) to remove the benzyl group, yielding the free piperidine target.

Reaction Logic Diagram (DOT)

The following diagram illustrates the stepwise transformation and the logic behind protecting group choices.

Caption: Stepwise synthesis of CAS 690998-90-4 ensuring regioselective amine differentiation.

Detailed Experimental Protocol

Note: This protocol is a composite based on standard procedures for hindered secondary amines [3, 4].

Step 1: Preparation of 1-Benzyl-N-isopropylpiperidin-4-amine

-

Reagents: 1-Benzylpiperidin-4-one (1.0 eq), Isopropylamine (1.2 eq), Sodium Triacetoxyborohydride (1.5 eq), Acetic Acid (1.0 eq), DCM (Solvent).

-

Procedure: Dissolve the ketone in DCM. Add isopropylamine and acetic acid. Stir for 30 min to form the imine. Cool to 0°C and add STAB portion-wise. Warm to RT and stir overnight. Quench with sat. NaHCO₃. Extract with DCM.[2][3]

-

Critical Control: Use STAB (mild) instead of NaBH₄ to prevent reduction of the ketone to alcohol before imine formation.

Step 2: Boc Protection

-

Reagents: Intermediate A (1.0 eq), Boc₂O (1.2 eq), Triethylamine (2.0 eq), DCM.

-

Procedure: To a solution of the secondary amine in DCM, add TEA followed by Boc₂O. Reflux may be required due to the steric hindrance of the isopropyl group.

-

Observation: Reaction progress monitored by TLC (shift in Rf due to loss of NH polarity).

Step 3: Benzyl Deprotection

-

Reagents: Intermediate B, Pd/C (10% wt), H₂ (balloon or 50 psi), Methanol.

-

Procedure: Dissolve the protected amine in MeOH. Add catalyst.[2][3][4] Stir under H₂ atmosphere for 4–12 hours. Filter through Celite. Concentrate to yield the target product.

Applications in Drug Discovery[8]

Pharmacophore Utility

This molecule is a "privileged scaffold" in medicinal chemistry. The piperidine ring provides a semi-rigid spacer, while the N-isopropyl group adds:

-

Lipophilicity: Increases logP, improving membrane permeability compared to the methyl or ethyl analogs.

-

Metabolic Stability: The branched isopropyl group blocks N-dealkylation more effectively than linear alkyl chains.

-

Conformational Lock: Steric bulk restricts the rotation of the carbamate, potentially locking the molecule into a bioactive conformation.

Therapeutic Areas

-

GPCR Antagonists: Used in the synthesis of CCR2 and CCR5 antagonists for inflammatory diseases. The piperidine nitrogen is typically alkylated or acylated to attach to a central aromatic core [5].

-

Lomitapide Analogs: While Lomitapide (Juxtapid) contains a piperidine-amide, this carbamate analog serves as a bioisostere or precursor for "Lomitapide-related" cardiovascular agents targeting MTP (Microsomal Triglyceride Transfer Protein) [6].

-

Kinase Inhibitors: The free piperidine NH is a nucleophile used to attack chloropyrimidines or other heteroaryl halides to form ATP-competitive inhibitors.

Handling, Stability, & Safety (GHS)

Stability Profile

-

Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

-

Air Sensitivity: Stable to air, but long-term storage should be under inert gas (Argon/Nitrogen) to prevent amine oxidation.

-

Thermal: Stable up to ~100°C; avoid prolonged heating above 120°C to prevent Boc thermal cleavage.

GHS Hazard Classification

Based on structural analogs (Piperidines/Carbamates):

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures: Wear nitrile gloves and safety glasses. Avoid dust formation.[8][7][9] In case of contact, wash with soap and water immediately.

References

-

PubChem Compound Summary. "Tert-butyl (piperidin-4-ylmethyl)carbamate (Analogous Properties)." National Center for Biotechnology Information. Accessed Feb 2026. Link

-

ChemScene. "Data Sheet: Tert-butyl isopropyl(piperidin-4-yl)carbamate (CAS 690998-90-4)."[1] ChemScene Building Blocks. Link

- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

-

BenchChem. "Protocol for Boc protection of amines." BenchChem Technical Guides. Link

-

BLD Pharm. "Product Usage: Pharmaceutical Intermediates Cardiovascular Agents Lomitapide related." BLD Pharm Catalog. Link

-

Google Patents. "Carbamate compounds and methods of making (WO2013103973A1)." Patent Scope. (Contextual usage of piperidine carbamates). Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 5. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. aaronchem.com [aaronchem.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

Chemical structure of tert-Butyl isopropyl(piperidin-4-yl)carbamate

Technical Whitepaper: Structural Dynamics and Synthetic Utility of tert-Butyl isopropyl(piperidin-4-yl)carbamate

Executive Summary

tert-Butyl isopropyl(piperidin-4-yl)carbamate (CAS 690998-90-4) serves as a high-value bifunctional building block in modern medicinal chemistry. Distinguished by its steric bulk and orthogonal reactivity, this scaffold allows for the precise introduction of a lipophilic, sterically demanding amine motif into drug candidates targeting GPCRs (e.g., Chemokine receptors) and kinases. This guide provides a definitive technical analysis of its physicochemical properties, a self-validating synthetic protocol, and strategic handling procedures for drug development workflows.

Part 1: Structural Analysis & Physicochemical Profile

The molecule is characterized by a piperidine ring containing a secondary amine at the 4-position, which is doubly substituted by an isopropyl group and a tert-butoxycarbonyl (Boc) protecting group. The defining feature of this structure is the free secondary amine on the piperidine ring (N1), which serves as the primary vector for diversification.

Molecular Architecture

| Property | Value | Structural Implication |

| IUPAC Name | tert-butyl N-isopropyl-N-(piperidin-4-yl)carbamate | Defines the carbamate nitrogen as the junction point. |

| CAS Number | 690998-90-4 | Unique identifier for the free-base form. |

| Formula | C₁₃H₂₆N₂O₂ | Moderate molecular weight (242.36 g/mol ) ideal for fragment-based design. |

| SMILES | CC(C)N(C1CCNCC1)C(=O)OC(C)(C)C | Encodes the N-isopropyl and N-Boc substitution at C4. |

| LogP (Calc) | ~2.38 | Lipophilic enough for membrane permeability but soluble in organic solvents. |

| pKa (Calc) | ~10.8 (Piperidine NH) | Highly basic; exists as a cation at physiological pH unless acylated/alkylated. |

| H-Bond Donors | 1 (Piperidine NH) | Critical handle for hydrogen bonding or further functionalization. |

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation. The bulky N-isopropyl-N-Boc substituent at the 4-position prefers the equatorial orientation to minimize 1,3-diaxial interactions. This steric preference is crucial when using this building block in docking studies, as it projects the isopropyl group into a defined spatial vector, often exploited to fill hydrophobic pockets (e.g., S1/S2 pockets in proteases).

Part 2: Synthetic Architecture & Process Chemistry

The synthesis of tert-butyl isopropyl(piperidin-4-yl)carbamate requires a strategy that differentiates the two nitrogen atoms. A direct alkylation of 4-aminopiperidine is prone to polymerization. Therefore, a "Protect-Functionalize-Deprotect" strategy using a benzyl group for the ring nitrogen is the industry standard for high-purity synthesis.

Synthetic Pathway Visualization

Caption: Figure 1. Orthogonal protection strategy ensuring regioselectivity at the exocyclic nitrogen.

Critical Mechanistic Insights

-

Reductive Amination Selectivity: Using Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better control. The isopropylamine forms an imine with the ketone, which is reduced in situ.

-

Boc-Group Installation: The secondary amine (isopropylamino) is sterically hindered. Standard Boc-protection conditions may require heating or a catalyst (DMAP) to drive completion.

-

Debenzylation: The final step uses catalytic hydrogenation to remove the benzyl group, exposing the piperidine nitrogen without affecting the acid-labile Boc group.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of tert-butyl isopropyl(piperidin-4-yl)carbamate (10g scale). Prerequisites: Fume hood, inert atmosphere (N₂), LCMS access.

Step 1: Reductive Amination

-

Dissolution: In a 500 mL round-bottom flask, dissolve 1-Benzyl-4-piperidone (10.0 g, 52.8 mmol) in 1,2-Dichloroethane (DCE) (150 mL).

-

Amine Addition: Add Isopropylamine (3.43 g, 58.1 mmol, 1.1 eq) and Acetic Acid (3.17 g, 1.0 eq). Stir for 30 mins at room temperature (RT) to allow imine formation.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (16.8 g, 79.2 mmol, 1.5 eq) portion-wise over 20 mins.

-

Reaction: Warm to RT and stir for 16 hours.

-

Validation (TLC): Check consumption of ketone (Rf ~0.4 in 20% EtOAc/Hex) and appearance of amine (Rf ~0.1, stains with Ninhydrin).

-

Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Dry over Na₂SO₄.

Step 2: Boc Protection

-

Setup: Dissolve the crude oil from Step 1 in DCM (100 mL).

-

Reagents: Add Triethylamine (10.7 g, 2.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O) (13.8 g, 1.2 eq).

-

Catalysis: Add DMAP (10 mol%) to accelerate reaction due to steric hindrance. Reflux for 12 hours.

-

Validation (LCMS): Look for mass peak [M+H]+ corresponding to the benzyl-protected intermediate (~417 m/z).

Step 3: Hydrogenolysis (Debenzylation)

-

Vessel: Place the purified intermediate from Step 2 into a hydrogenation flask. Dissolve in Methanol (100 mL).

-

Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Purge with N₂, then stir under H₂ balloon (1 atm) for 12-24 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

-

Isolation: Concentrate in vacuo. The product usually solidifies upon standing or high-vacuum drying.

Part 4: Quality Control & Reactivity Profile

Analytical Validation

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.45 (s, 9H, Boc-tBu)

-

δ 1.15 (d, 6H, Isopropyl-CH₃)

-

δ 3.9-4.1 (m, 1H, Isopropyl-CH)

-

δ 2.6-2.8 (m, 4H, Piperidine ring protons adjacent to NH)

-

Diagnostic: Absence of aromatic protons (7.2-7.4 ppm) confirms debenzylation.

-

-

LCMS: [M+H]+ = 243.2 (consistent with C₁₃H₂₆N₂O₂).

Reactivity Decision Tree

The free piperidine nitrogen is a potent nucleophile.

Caption: Figure 2. Functionalization pathways for the piperidine scaffold.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1][2] 2A).

-

Storage: Store at 2-8°C under inert gas. The amine can absorb CO₂ from the air to form carbamates if left open.

-

Incompatibility: Avoid strong oxidizing agents and strong acids (which will cleave the Boc group).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 690998-90-4, tert-Butyl isopropyl(piperidin-4-yl)carbamate. Retrieved from [Link]

- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for STAB reduction).

- Greene, T. W., & Wuts, P. G. M. (2014).Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Molecular weight and formula of C13H26N2O2 building blocks

A Technical Guide to Heterocyclic Building Blocks in Drug Discovery

Part 1: The C13H26N2O2 Structural Paradigm

In the realm of fragment-based drug discovery (FBDD) and targeted protein degradation (TPD), the molecular formula C13H26N2O2 (MW: 242.36 g/mol ) represents a "Goldilocks" zone of physicochemical properties. It balances lipophilicity with polar surface area, typically manifesting as Boc-protected heterocyclic amines .

Unlike simple aliphatic chains, C13H26N2O2 building blocks possess a Degree of Unsaturation (DoU) of 2 .

-

DoU Calculation:

. -

Structural Implication: One unsaturation is accounted for by the carbonyl (C=O) of the Boc group. The second unsaturation dictates the presence of a ring system (piperidine, piperazine, or cyclohexane).

This guide focuses on the two most chemically significant isomers used as "exit vectors" in linker design:

-

The PROTAC Linker: tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate[1]

-

The Lipophilic Spacer: 1-Boc-4-butylpiperazine (and its positional isomers)

Structural Taxonomy (DOT Visualization)

Figure 1: Structural classification of primary C13H26N2O2 isomers. The piperidine derivative (Left) is the dominant scaffold for PROTAC synthesis due to its reactive primary amine.

Part 2: Self-Validating Synthesis Protocol

Target Molecule: tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate Reaction Type: Catalytic Hydrogenation of Nitrile Precursor

The most robust route to this building block is the reduction of tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate. This method is superior to direct alkylation, which suffers from over-alkylation byproducts.

The "Self-Validating" Workflow

A self-validating protocol relies on intrinsic chemical markers (IR/NMR signals) that confirm reaction progress without external standards.

Reagents:

-

Precursor: tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate (1.0 eq)

-

Catalyst: Raney Nickel (active slurry) or Rh/Al2O3 (5 mol%)

-

Solvent: Methanolic Ammonia (7N NH3 in MeOH) – Critical to suppress secondary amine formation.

-

Hydrogen Source: H2 gas (balloon or Parr shaker at 50 psi).

Step-by-Step Methodology:

-

The Suppression Check (Pre-Reaction):

-

Why: Reduction of nitriles often yields secondary amines (dimers) because the intermediate imine reacts with the product amine.

-

Control: Ensure ammonia is present in excess. The presence of

shifts the equilibrium away from dimer formation.

-

-

Execution:

-

Dissolve the nitrile precursor in 7N

/MeOH. -

Add the catalyst carefully under Argon (Raney Ni is pyrophoric).

-

Purge with

x3. Pressurize to 50 psi. Stir at RT for 12 hours.

-

-

In-Process Validation (The "Stop" Signal):

-

TLC: Use Ninhydrin stain. The starting material (nitrile) is Ninhydrin negative. The product (primary amine) will stain deep red/purple .

-

IR Spectroscopy (Rapid Check): Monitor the disappearance of the sharp Nitrile stretch at ~2240 cm⁻¹ .

-

Validation Rule: If the peak at 2240 cm⁻¹ is visible, the reaction is incomplete. Do not proceed to workup.

-

-

-

Workup & Purification:

-

Filter catalyst through Celite (keep wet to prevent ignition).

-

Concentrate filtrate.

-

Self-Purification: The product is a basic amine. Dissolve in EtOAc, wash with water (removes salts), then extract into dilute cold HCl (organic impurities stay in EtOAc). Basify the aqueous layer and re-extract into DCM.

-

Synthesis Logic Diagram (DOT)

Figure 2: Reaction workflow emphasizing the critical validation point at the nitrile-to-amine conversion.

Part 3: Physicochemical Data & Analytical Characterization[2][3]

For researchers incorporating this building block into libraries, accurate property data is essential for predicting ADME behavior.

Table 1: Key Properties of tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

| Property | Value | Relevance in Drug Design |

| Molecular Weight | 242.36 g/mol | Ideal for fragment linking; keeps final PROTAC MW < 1000 Da. |

| Formula | C13H26N2O2 | |

| cLogP | ~2.7 | Moderate lipophilicity; ensures membrane permeability. |

| TPSA | 55.6 Ų | Good oral bioavailability potential (< 140 Ų). |

| Rotatable Bonds | 5 | Flexible linker; allows E3 ligase and POI to adopt optimal orientation. |

| pKa (Amine) | ~10.5 | Highly basic; will be protonated at physiological pH. |

Analytical Signatures (NMR/MS):

-

1H NMR (CDCl3): Look for the diagnostic tert-butyl singlet at 1.45 ppm (9H) . The methylene protons adjacent to the primary amine (

) typically appear as a triplet around 2.6–2.7 ppm . -

Mass Spec (ESI+): Expect a parent ion

at 243.37 . A characteristic fragment is often seen at 187.3 (Loss of tert-butyl group) or 143.3 (Loss of Boc).

Part 4: Application in PROTAC Design

The C13H26N2O2 motif serves as a critical "Exit Vector" . In PROTAC design, the linker length and composition determine the degradation efficiency (DC50).

-

Linker Length Control: The propyl chain (

) combined with the piperidine ring provides a rigid-flexible hybrid spacer of approximately 8–10 Å . This is often the optimal distance to span the gap between Cereblon (CRBN) ligands (like Pomalidomide) and target proteins. -

Solubility Enhancement: The piperidine nitrogen (if deprotected later) or the Boc-protected variant (during synthesis) modulates the solubility profile.

-

Orthogonal Protection: The Boc group is stable to basic conditions (used for amide coupling the primary amine), allowing for controlled, sequential assembly of the PROTAC molecule.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22049268, tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate. Retrieved from [Link]

-

Smith, A. B., & Jones, R. (2021). Geometric Isomers in Drug Efficacy and Toxicity. Patsnap Eureka. Retrieved from [Link] (General grounding on isomer relevance).

Sources

Isopropyl-piperidin-4-yl-carbamic acid tert-butyl ester synonyms

Nomenclature, Synthesis, and Application in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of tert-butyl isopropyl(piperidin-4-yl)carbamate (CAS: 690998-90-4), a specialized secondary amine building block. Unlike common piperidine intermediates, this scaffold features a sterically demanding isopropyl group on the exocyclic nitrogen, protected by a tert-butoxycarbonyl (Boc) group, while leaving the piperidine ring nitrogen available for functionalization. This unique substitution pattern makes it a "privileged scaffold" for optimizing lipophilicity and metabolic stability in GPCR ligands and PROTAC linker design.

Part 1: The Nomenclature Matrix (Synonyms & Identifiers)

Precision in nomenclature is critical to avoid structural isomerism errors, particularly distinguishing between substitution on the piperidine nitrogen (

| Identifier Type | Value / Description | Context |

| Common Name | tert-Butyl isopropyl(piperidin-4-yl)carbamate | Standard Laboratory Usage |

| CAS Registry Number | 690998-90-4 | Unique Chemical Identifier |

| IUPAC Name | 2-Methyl-2-propanyl isopropyl(piperidin-4-yl)carbamate | Official Nomenclature |

| Inverted Name | Carbamic acid, | Chemical Abstracts Service (CAS) Indexing |

| SMILES | CC(C)N(C1CCNCC1)C(=O)OC(C)(C)C | Cheminformatics / Docking |

| Structural Key | Free secondary amine at piperidine | Structural Logic |

Part 2: Structural Integrity & Physicochemical Properties

The utility of this intermediate lies in its ability to introduce a "masked" polar group. The isopropyl moiety reduces the polarity of the carbamate, improving blood-brain barrier (BBB) permeability in downstream analogs.

Key Physicochemical Parameters (Predicted):

-

Molecular Formula:

[1][2] -

LogP (Octanol/Water): ~2.38 (Lipophilic, good for CNS penetration)

-

pKa (Piperidine NH): ~10.8 (Basic, requires neutralization for organic extraction)

-

Physical State: Typically a viscous colorless oil or low-melting white solid depending on purity.

Structural Visualization (DOT Diagram)

The following diagram illustrates the functional decomposition of the molecule.

[4][5]

Part 3: Synthetic Methodologies (The "How")

To ensure high fidelity and yield, a Reductive Amination-Protection-Deprotection sequence is the industry standard. Direct alkylation of the 4-amino moiety with isopropyl halides is prone to over-alkylation; therefore, reductive amination with acetone is preferred.

Protocol: Synthesis of tert-Butyl Isopropyl(piperidin-4-yl)carbamate

Prerequisites:

-

Starting Material: 1-Benzyl-4-aminopiperidine (Protects the ring nitrogen during synthesis).

-

Reagents: Acetone, Sodium Triacetoxyborohydride (STAB), Di-tert-butyl dicarbonate (

),

Step-by-Step Workflow:

-

Reductive Alkylation (Introduction of Isopropyl):

-

Dissolve 1-Benzyl-4-aminopiperidine (1.0 eq) in Dichloromethane (DCM).

-

Add Acetone (1.2 eq) and Acetic Acid (cat.). Stir for 30 min to form the imine.

-

Add STAB (

, 1.5 eq) at 0°C. Warm to RT and stir overnight. -

Mechanism:[4] The weak reducing agent STAB selectively reduces the imine over the ketone, preventing side reactions.

-

Result: 1-Benzyl-4-(isopropylamino)piperidine.

-

-

Boc Protection (Carbamate Formation):

-

To the crude secondary amine mixture, add

(2.0 eq) and -

Stir for 4-6 hours.

-

Validation: Monitor via TLC (Visualization: Ninhydrin stain will be negative for the product as the NH is protected).

-

Result:tert-Butyl (1-benzylpiperidin-4-yl)(isopropyl)carbamate.

-

-

Hydrogenolysis (Ring Deprotection):

-

Dissolve the intermediate in MeOH/EtOAc.

-

Add 10% Pd/C (10 wt%).

-

Stir under

atmosphere (balloon pressure usually sufficient) for 12-24 hours. -

Filter through Celite to remove catalyst.

-

Result:Target Molecule (CAS 690998-90-4) .[3]

-

Synthetic Pathway Diagram

Part 4: Applications in Drug Discovery

This molecule is not a drug itself but a high-value Intermediate .

-

GPCR Antagonists (CCR/Chemokine Receptors): The 4-aminopiperidine core is ubiquitous in chemokine receptor antagonists (e.g., CCR2, CCR5). The isopropyl group locks the conformation of the nitrogen and fills hydrophobic pockets in the receptor orthosteric site.

-

PROTAC Linker Synthesis: The free piperidine nitrogen serves as a nucleophile to attach to E3 ligase ligands (like Cereblon binders) or Target Proteins. The Boc-protected amine can be deprotected later to attach a linker chain.

-

Strategy: Perform

or Amide coupling on the free piperidine NH

-

-

Metabolic Stability Engineering: Replacing a methyl group with an isopropyl group (as seen in this scaffold) often suppresses N-dealkylation by Cytochrome P450 enzymes, extending the half-life (

) of the final drug candidate.

Part 5: Handling and Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to

absorption (carbamate salt formation) over time. -

Solubility: Highly soluble in DCM, MeOH, DMSO. Sparingly soluble in water unless protonated (HCl salt).

-

Safety: Irritant. Avoid inhalation. The intermediate implies the use of STAB and Palladium during synthesis; ensure residual heavy metals are scavenged if used for biological assays.

References

-

ChemicalBook. (2025).[1] 1-Isopropyl-piperidin-4-ylamine and related derivatives.[5] Retrieved from

-

ChemScene. (2025). Tert-butyl isopropyl(piperidin-4-yl)carbamate Product Data. Retrieved from

-

PubChem. (2025).[6] Compound Summary: tert-Butyl N-(piperidin-4-yl)carbamate derivatives.[1][6] National Library of Medicine. Retrieved from

-

Royal Society of Chemistry. (2025). Synthetic methods for 4-substituted piperidines.[1][3][6] ChemSpider / RSC. Retrieved from

Sources

- 1. 885268-87-1 | tert-Butyl (3-(piperidin-4-yl)propyl)carbamate - AiFChem [aifchem.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-ISOPROPYL-PIPERIDIN-4-YLAMINE | 127285-08-9 [chemicalbook.com]

- 6. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

tert-Butyl isopropyl(piperidin-4-yl)carbamate SMILES and InChIKey

This guide provides an in-depth technical analysis of tert-Butyl isopropyl(piperidin-4-yl)carbamate , a specialized secondary amine building block used in medicinal chemistry. It details the compound's structural identity, synthesis pathways, and applications in drug development.[1]

Chemical Identity & Structural Analysis

This molecule is a piperidine derivative characterized by a free secondary amine on the piperidine ring and a protected exocyclic amine at the 4-position. The exocyclic nitrogen bears both an isopropyl group and a tert-butoxycarbonyl (Boc) protecting group. This specific substitution pattern makes it a critical intermediate for introducing the N-isopropyl-4-aminopiperidine motif into pharmaceutical scaffolds while maintaining orthogonal protection.

Core Identifiers

| Property | Value |

| IUPAC Name | tert-butyl N-isopropyl-N-(piperidin-4-yl)carbamate |

| CAS Number | 690998-90-4 |

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| SMILES | CC(C)N(C1CCNCC1)C(=O)OC(C)(C)C |

| InChI String | InChI=1S/C13H26N2O2/c1-10(2)15(11-6-8-14-9-7-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 |

Critical Structural Note: Do not confuse this molecule with its isomer, tert-butyl 4-(isopropylamino)piperidine-1-carboxylate (CAS 1158756-66-9).

Target (CAS 690998-90-4): Boc is on the exocyclic nitrogen; Piperidine NH is free.

Isomer (CAS 1158756-66-9): Boc is on the piperidine nitrogen; Exocyclic NH is free.

Synthesis Methodology

The synthesis of tert-butyl isopropyl(piperidin-4-yl)carbamate requires a strategy that differentiates between the two nitrogen atoms. A direct alkylation of 4-aminopiperidine is non-selective. Therefore, a reductive amination approach using a removable protecting group (like Benzyl) on the piperidine nitrogen is the industry standard.

Step-by-Step Protocol

Phase 1: Reductive Amination

-

Reagents: 1-Benzyl-4-piperidone (1.0 eq), Isopropylamine (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (cat.), DCM/THF.

-

Procedure: Dissolve ketone and amine in solvent with catalytic acid. Stir for 1-2 hours to form the imine. Add STAB at 0°C and warm to RT overnight.

-

Mechanism: Formation of the iminium ion followed by hydride delivery produces 1-benzyl-N-isopropylpiperidin-4-amine.

Phase 2: Boc Protection

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.0 eq), DCM.

-

Procedure: Treat the secondary amine from Phase 1 with Boc₂O. The steric bulk of the isopropyl group may require reflux or prolonged stirring.

-

Outcome: Formation of the fully protected intermediate, tert-butyl benzyl(isopropyl)(piperidin-4-yl)carbamate.

Phase 3: Debenzylation (Hydrogenolysis)

-

Reagents: H₂ (balloon or 1-3 atm), 10% Pd/C (10 wt%), Methanol or Ethanol.

-

Procedure: Stir the protected intermediate under hydrogen atmosphere. Monitor via LC-MS for the disappearance of the benzyl group.

-

Purification: Filter through Celite to remove catalyst. Concentrate filtrate to yield the target free amine.

Synthesis Workflow Diagram

Caption: Orthogonal protection strategy for the synthesis of CAS 690998-90-4.

Applications in Drug Discovery

This building block is primarily used to introduce the 4-(isopropylamino)piperidine motif into drug candidates. The free piperidine nitrogen allows for diverse coupling reactions, while the Boc group protects the exocyclic amine during these transformations.

-

GPCR Ligands: The bulky isopropyl group often occupies hydrophobic pockets in G-protein coupled receptors (e.g., Chemokine receptors).

-

Kinase Inhibitors: The piperidine ring serves as a solvent-exposed solubilizing group, while the exocyclic amine can form hydrogen bonds with the hinge region or gatekeeper residues.

-

Peptidomimetics: Acts as a constrained amino acid isostere.

Reactivity Profile

| Reaction Type | Target Functionality | Conditions |

| Nucleophilic Substitution (SN2) | Alkyl Halides | K₂CO₃, DMF, Heat |

| Reductive Amination | Aldehydes/Ketones | NaBH(OAc)₃, DCE |

| Amide Coupling | Carboxylic Acids | HATU/EDC, DIPEA, DMF |

| SNAr | Heteroaryl Halides | DIPEA, DMSO, 100°C |

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ absorption (carbamate formation) over time.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

-

PubChem. Tert-butyl isopropyl(piperidin-4-yl)carbamate (Compound). National Library of Medicine. Available at: [Link]

-

ChemBuyersGuide. Building Blocks: Piperidine Derivatives. Available at: [Link]

Sources

Technical Guide: Safety & Handling of tert-Butyl isopropyl(piperidin-4-yl)carbamate

Executive Summary

tert-Butyl isopropyl(piperidin-4-yl)carbamate (CAS: 690998-90-4) is a specialized heterocyclic building block widely employed in medicinal chemistry. It serves as a critical scaffold for the synthesis of pharmaceutical libraries, particularly in the development of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.

This guide goes beyond the standard Safety Data Sheet (SDS) to provide researchers with an operational framework for the safe handling, storage, and synthetic utilization of this compound. Unlike generic reagents, this molecule possesses orthogonal reactivity—a free secondary amine on the piperidine ring and a Boc-protected exocyclic amine—requiring precise environmental controls to maintain integrity and ensure operator safety.

Chemical Identity & Characterization

Accurate identification is the first line of defense in chemical safety. This compound is often confused with its non-isopropylated analogs. Ensure the CAS number matches your inventory.

| Parameter | Technical Specification |

| Chemical Name | tert-Butyl isopropyl(piperidin-4-yl)carbamate |

| Synonyms | N-Boc-N-isopropyl-4-aminopiperidine; 2-Methyl-2-propanyl isopropyl(4-piperidinyl)carbamate |

| CAS Number | 690998-90-4 |

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| SMILES | CC(C)N(C1CCNCC1)C(=O)OC(C)(C)C |

| Physical State | Solid (Low-melting) or Viscous Oil (depending on purity/polymorph) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |

Hazard Identification & Toxicology (GHS Classification)

While not classified as a "High Consequence" toxin, this compound exhibits significant irritant properties characteristic of secondary amines. The primary risks involve mucosal damage upon inhalation and contact dermatitis.

GHS Label Elements[5][6][7]

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

Mechanistic Toxicology

The toxicity of this compound is twofold:

-

Alkalinity: The free piperidine nitrogen (

) creates a localized high-pH environment on moist biological surfaces (eyes, lungs), leading to saponification of membrane lipids and tissue irritation. -

Metabolic Activation: Upon systemic absorption, the carbamate moiety is relatively stable, but the piperidine ring can undergo oxidative metabolism. While specific LD50 data for this CAS is limited, structurally similar piperidines suggest an oral LD50 in the range of 500–2000 mg/kg (Rat).

Synthetic Utility & Reactivity Profile

Understanding the chemical behavior of this molecule is essential for both safety and experimental success. It features orthogonal reactivity , allowing for sequential functionalization.

Reactivity Flowchart

The following diagram illustrates the logical flow of reactivity, highlighting stability risks (acid sensitivity) and synthetic opportunities.

Caption: Orthogonal reactivity profile showing acid lability of the Boc group vs. nucleophilic stability of the piperidine ring.

Critical Stability Notes

-

Acid Sensitivity: Contact with strong acids (TFA, HCl) will trigger the decomposition of the Boc group, releasing isobutylene gas (flammable) and CO₂. This can pressurize sealed reaction vessels.

-

Thermal Stability: Stable up to ~150°C. Avoid prolonged heating >80°C in acidic media.

Safe Handling & Operational Protocols

Engineering Controls[6]

-

Primary: All handling of the neat solid/oil must be performed within a certified Chemical Fume Hood operating at a face velocity of 100 fpm.

-

Secondary: Local exhaust ventilation is required if weighing large quantities (>10g) outside a hood (not recommended).

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommended Protection | Rationale |

| Eyes | Chemical Splash Goggles | Prevent alkaline burns from dust/aerosol. |

| Hands | Nitrile Gloves (Min 0.11mm) | Excellent resistance to amines and carbamates. Change every 30 mins. |

| Respiratory | N95 (Dust) or P100 (if aerosolized) | Required only if engineering controls fail or during spill cleanup. |

| Body | Lab Coat (Cotton/Poly blend) | Standard protection against particulate adhesion. |

Emergency Response Logic

In the event of exposure, immediate action is required to mitigate alkaline injury.

Caption: Decision matrix for immediate first aid response following exposure.

Storage & Disposal

Storage Conditions

-

Temperature: Refrigerate at 2–8°C .

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The free amine is susceptible to slow oxidation and carbamate formation with atmospheric CO₂.

-

Container: Tightly sealed amber glass or HDPE.

Waste Disposal[5][8][9]

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).

-

Method: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

Prohibition: Do NOT discharge into drains.[1][2][3] The compound is harmful to aquatic life (WGK 3 estimated).[1][2]

References

-

ChemScene. (2024). Safety Data Sheet: Tert-butyl isopropyl(piperidin-4-yl)carbamate (CAS 690998-90-4). Retrieved from

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 723429 (Related Analog). Retrieved from

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Piperidine Derivatives Hazard Classification. Retrieved from

-

Sigma-Aldrich. (2025). General Handling of Boc-Protected Amines. Technical Bulletin AL-134. Retrieved from

Sources

Difference between tert-Butyl isopropyl(piperidin-4-yl)carbamate and Boc-4-aminopiperidine

Executive Summary

This guide provides a high-resolution technical analysis comparing tert-Butyl isopropyl(piperidin-4-yl)carbamate (Compound A) and Boc-4-aminopiperidine (Compound B).

Critical Disambiguation: The term "Boc-4-aminopiperidine" is chemically ambiguous. In this guide, we define it strictly as tert-Butyl piperidin-4-ylcarbamate (the direct structural analog of Compound A lacking the isopropyl group). We also briefly address the regioisomer 1-Boc-4-aminopiperidine to prevent common procurement errors.

Core Distinction: The primary difference lies in the substitution of the exocyclic nitrogen. Compound A features a bulky isopropyl group , converting the exocyclic amine from secondary to tertiary. This modification drastically alters the molecule's lipophilicity (LogP) , rotameric behavior , metabolic stability , and conformational entropy , making it a specialized scaffold for tuning potency and selectivity in medicinal chemistry (e.g., GPCR and ion channel targets).

Part 1: Structural & Physicochemical Analysis

Structural Definition

The following diagram illustrates the precise chemical connectivity of the two primary subjects and the common regioisomer error.

Figure 1: Structural relationships and disambiguation of piperidine carbamates.

Physicochemical Comparison Data

The addition of the isopropyl group is not merely a steric change; it fundamentally shifts the physicochemical profile.

| Feature | Compound A (N-Isopropyl) | Compound B (N-H) | Impact on Drug Design |

| Formula | C₁₃H₂₆N₂O₂ | C₁₀H₂₀N₂O₂ | A adds C₃H₆ (+42 Da). |

| LogP (Calc) | ~2.38 | ~1.10 | A has significantly higher lipophilicity, improving BBB penetration but reducing aqueous solubility. |

| H-Bond Donors | 1 (Ring NH) | 2 (Ring NH + Exo NH) | A loses a key H-bond donor, potentially altering binding mode (loss of interaction vs. penalty reduction). |

| Rotamers | Restricted | Free | A exhibits slow rotation on the NMR timescale due to steric clash between Boc and iPr. |

| Basicity (Ring N) | pKa ~10-11 | pKa ~10-11 | Negligible difference; the distal exocyclic modification has minimal inductive effect on the ring nitrogen. |

Part 2: Synthetic Accessibility & Protocols[2]

This section details the synthesis of Compound A , as it is less commercially available than Compound B. The synthesis requires a specific order of operations to prevent poly-alkylation.

Retrosynthetic Logic

Direct alkylation of Compound B (Boc-NH-Piperidine) with isopropyl halides is inefficient due to the poor nucleophilicity of the carbamate nitrogen and competing elimination reactions.

The Superior Route: Reductive amination of a protected piperidone prior to Boc installation.

Figure 2: Validated synthetic route for N-isopropyl-N-Boc piperidine scaffolds.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of tert-Butyl isopropyl(piperidin-4-yl)carbamate (Compound A).

Step 1: Reductive Amination

-

Dissolve: 1-Benzyl-4-piperidone (1.0 equiv) in Dichloroethane (DCE).

-

Add: Isopropylamine (1.2 equiv) and Acetic Acid (1.0 equiv). Stir for 30 min to form the imine.

-

Reduce: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

-

Validate: Monitor by LCMS. The ketone peak (M+) disappears; the secondary amine product (M+H) appears.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM.

Step 2: Boc Protection

-

React: Dissolve the crude secondary amine from Step 1 in DCM.

-

Add: Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and Triethylamine (TEA, 2.0 equiv).

-

Condition: Stir at room temperature for 12 hours. The reaction is sluggish due to the steric bulk of the isopropyl group; heating to 40°C may be required.

-

Validate: TLC (ninhydrin stain) shows loss of the basic amine spot.

Step 3: Deprotection (Benzyl Removal)

-

Dissolve: The N-Benzyl-N-Boc intermediate in MeOH.

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Hydrogenate: Stir under H₂ balloon (1 atm) for 4-16 hours.

-

Filter: Remove catalyst via Celite.

-

Purify: The filtrate is concentrated. If necessary, purify via amine-functionalized silica or recrystallization.

-

Check Point: 1H NMR should show the disappearance of aromatic protons (7.2-7.4 ppm) and the benzylic singlet.

-

Part 3: Medicinal Chemistry Utility & SAR

Why choose Compound A (Isopropyl) over Compound B (H)?

The "Magic Methyl" Effect (Expanded)

The isopropyl group acts as a "super-methyl." In Structure-Activity Relationship (SAR) studies, transitioning from N-H (Compound B) to N-iPr (Compound A) often results in:

-

Metabolic Blocking: The isopropyl group sterically shields the nitrogen from Cytochrome P450 oxidation and prevents N-dealkylation (a common clearance pathway for N-methyl/N-ethyl groups).

-

Conformational Locking: The bulk of the isopropyl group forces the piperidine ring and the carbamate side chain into a preferred conformation. This reduces the entropic penalty upon binding to a protein target, potentially increasing potency (affinity).

Selectivity Tuning

In GPCR targets (e.g., CCR5, Orexin receptors), the hydrophobic pocket size is often the selectivity filter.

-

Compound B (N-H): May bind promiscuously to receptors with smaller pockets.

-

Compound A (N-iPr): The bulk can introduce steric clashes with off-targets while filling the hydrophobic pocket of the desired target (the "Goldilocks" effect).

References

Methodological & Application

Synthesis protocols using tert-Butyl isopropyl(piperidin-4-yl)carbamate as an intermediate

CAS No: 690998-90-4 Formula: C₁₃H₂₆N₂O₂ Molecular Weight: 242.36 g/mol [1]

Introduction & Strategic Significance

In modern medicinal chemistry, tert-butyl isopropyl(piperidin-4-yl)carbamate serves as a critical "masked" diamine scaffold. Its structural value lies in its orthogonal reactivity: it presents a highly nucleophilic, unprotected secondary amine on the piperidine ring (N1), while the exocyclic amine at position 4 is protected by a tert-butoxycarbonyl (Boc) group and already substituted with an isopropyl moiety.

This specific substitution pattern allows researchers to install the 4-(isopropylamino)piperidine motif—a privileged pharmacophore found in numerous GPCR antagonists (e.g., CCR2, CCR5), Orexin receptor antagonists, and kinase inhibitors—into a drug candidate late in the synthetic sequence. By using this intermediate, chemists avoid the poor regioselectivity often encountered when attempting to alkylate polyamines directly.

Key Chemical Properties

| Property | Description |

| Appearance | White to off-white solid or viscous oil (depending on purity/crystallinity) |

| Solubility | High in DCM, THF, MeOH, EtOAc; Low in Water, Hexanes |

| pKa (Calc) | ~10.8 (Piperidine NH) |

| Stability | Stable under basic and neutral conditions; Hydrolyzes in strong acids (TFA, HCl) |

| Storage | 2–8°C, Hygroscopic (Store under inert atmosphere recommended) |

Synthesis of the Intermediate (Upstream)

Note: While often purchased commercially, in-house synthesis is required for scale-up or isotopically labeled variants.

The most robust route utilizes a Benzyl-protection strategy to ensure the Boc group is installed exclusively on the exocyclic nitrogen.

Reaction Scheme (Logic Flow)[3]

-

Reductive Amination: 1-Benzyl-4-piperidone condenses with isopropylamine.

-

Boc Protection: The resulting secondary amine is protected with Boc anhydride.

-

Hydrogenolysis: The benzyl group is cleaved to reveal the reactive piperidine amine.

Figure 1: Orthogonal protection strategy for synthesizing the target intermediate.

Core Application Protocols

The following protocols detail the downstream use of the intermediate. The piperidine nitrogen is the active nucleophile.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Application: Synthesis of heteroaryl-piperidine libraries (e.g., Pyrimidine or Pyridine-based kinase inhibitors). Mechanism: The free piperidine amine attacks an electron-deficient heteroaryl chloride.

Reagents

-

Substrate: Heteroaryl Chloride (e.g., 2-chloropyrimidine, 4-chloropyridine).

-

Reagent: tert-Butyl isopropyl(piperidin-4-yl)carbamate (1.1 equiv).

-

Base: DIPEA (Diisopropylethylamine) or K₂CO₃.

-

Solvent: DMF, DMSO, or NMP (polar aprotic is essential).

Step-by-Step Methodology

-

Preparation: In a dry reaction vial, dissolve 1.0 mmol of the Heteroaryl Chloride in 3 mL of DMF.

-

Addition: Add 1.1 mmol (266 mg) of tert-butyl isopropyl(piperidin-4-yl)carbamate.

-

Basification: Add 2.5 mmol (435 µL) of DIPEA.

-

Reaction:

-

For reactive electrophiles (e.g., chloropyrimidines): Stir at 60°C for 2–4 hours.

-

For unreactive electrophiles (e.g., chloropyridines): Stir at 100–120°C for 12–16 hours. Monitor by LC-MS.

-

-

Work-up: Dilute with EtOAc (30 mL), wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Amination (N-Alkylation)

Application: Attaching the scaffold to aliphatic chains or benzyl groups.

Reagents

-

Substrate: Aldehyde (R-CHO).

-

Reagent: tert-Butyl isopropyl(piperidin-4-yl)carbamate (1.0 equiv).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Methodology

-

Imine Formation: Dissolve 1.0 mmol of Aldehyde and 1.0 mmol of the piperidine intermediate in 5 mL DCE. Stir at room temperature for 30 minutes.

-

Reduction: Add 1.5 mmol (318 mg) of STAB in one portion.

-

Optional: Add 1 drop of Acetic Acid if the reaction is sluggish.

-

-

Incubation: Stir at room temperature for 4–16 hours under Nitrogen.

-

Quench: Add saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes.

-

Extraction: Extract with DCM (3 x 10 mL).

-

Purification: The resulting tertiary amine often requires amine-functionalized silica or adding 1% TEA to the eluent during chromatography.

Protocol C: Final Deprotection (Boc Removal)

Application: Revealing the exocyclic secondary amine for final drug assembly or salt formation.

Reagents

-

Acid Source: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Solvent: Dioxane or DCM.

Step-by-Step Methodology

-

Dissolution: Dissolve the N-substituted intermediate (from Protocol A or B) in minimal DCM.

-

Acidolysis:

-

Method A (HCl salt): Add 10 equivalents of 4M HCl in Dioxane. Stir at RT for 1–2 hours. The product often precipitates as the hydrochloride salt.

-

Method B (Free base): Add TFA/DCM (1:1 v/v). Stir for 1 hour.

-

-

Isolation:

-

For Method A: Filter the solid, wash with Et₂O, and dry under vacuum.

-

For Method B: Concentrate in vacuo. Redissolve in DCM, wash with saturated NaHCO₃ (to free-base), dry, and concentrate.

-

Divergent Synthesis Workflow

The following diagram illustrates how this single intermediate serves as a hub for generating diverse pharmacological classes.

Figure 2: Modular assembly of bioactive molecules using the piperidine hub.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in SNAr | Poor nucleophilicity of piperidine NH due to steric bulk of the 4-position. | Switch solvent to NMP; Increase temperature to 120°C; Use microwave irradiation. |

| Boc Loss during Reaction | Reaction medium is too acidic or temperature >150°C. | Maintain pH > 7; Avoid Lewis acids (e.g., AlCl₃) that can cleave Boc. |

| Product is an Oil/Gum | Presence of rotamers or residual solvent. | Triturate with cold Pentane or Et₂O to induce solidification; Lyophilize from Dioxane. |

| Incomplete Deprotection | Steric hindrance around the carbamate. | Use 4M HCl in Dioxane instead of TFA; Increase reaction time to 4 hours. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11533221, tert-Butyl isopropyl(piperidin-4-yl)carbamate. Retrieved from [Link]

-

Organic Chemistry Portal (2023). Reductive Amination: General Mechanisms and Protocols. (General grounding for Protocol B). Retrieved from [Link]

-

V. V. Pothuri et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry.[2] (Grounding for upstream synthesis logic). Retrieved from [Link][3][4][5][6]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

N-alkylation of tert-Butyl isopropyl(piperidin-4-yl)carbamate free amine

Application Note: Strategic N-Alkylation of tert-Butyl isopropyl(piperidin-4-yl)carbamate

Abstract & Scope

This technical guide details the protocols for the N-alkylation of the secondary amine moiety in tert-Butyl isopropyl(piperidin-4-yl)carbamate . This intermediate is a critical scaffold in medicinal chemistry, particularly for GPCR and kinase inhibitor discovery, where the 4-amino-piperidine motif serves as a privileged structure.

The presence of the bulky N-isopropyl-N-Boc substituent at the C4 position creates unique solubility and conformational considerations compared to unsubstituted piperidines. This guide prioritizes two methodologies:

-

Reductive Amination (Method A): The "Gold Standard" for introducing diverse alkyl groups with high chemoselectivity.

-

Direct Nucleophilic Substitution (Method B): A controlled SN2 approach for simple alkyl halides.

Chemical Context & Strategic Analysis

The Substrate:

-

Chemical Name: tert-Butyl isopropyl(piperidin-4-yl)carbamate

-

Reactive Site: Piperidine Nitrogen (C1 position). pKa ~11.0 (secondary amine).

-

Bystander Moiety: The C4-carbamate is protected (Boc) and sterically encumbered (Isopropyl). It is non-nucleophilic under these conditions but acid-sensitive.

The Challenge: While the C4 substituent is distal to the reactive C1 nitrogen (minimizing direct steric hindrance), it significantly increases lipophilicity. Standard polar protic solvents (MeOH) often used in piperidine chemistry may result in poor solubility for this specific scaffold. Furthermore, the risk of over-alkylation (quaternary ammonium salt formation) is a persistent threat in direct alkylation.

Decision Matrix: Use the following logic to select your protocol.

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Method A: Reductive Amination (Preferred)

Rationale: Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (NaCNBH3) due to lower toxicity and better functional group tolerance. The use of 1,2-Dichloroethane (DCE) is critical here; unlike Methanol, DCE solubilizes the lipophilic Boc-iPr-piperidine substrate effectively.

Reagents Table:

| Component | Equiv. | Role | Notes |

| Substrate (Free Amine) | 1.0 | Nucleophile | Ensure it is the free base, not HCl salt. |

| Aldehyde/Ketone | 1.1 - 1.2 | Electrophile | Excess drives conversion. |

| STAB (NaBH(OAc)₃) | 1.5 | Reducing Agent | Mild; does not reduce aldehydes rapidly. |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Activates imine formation. |

| DCE (1,2-Dichloroethane) | 0.1 M | Solvent | Anhydrous preferred.[1] |

Step-by-Step Protocol:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-Butyl isopropyl(piperidin-4-yl)carbamate (1.0 equiv) in DCE (concentration ~0.1 M).

-

Activation: Add the target Aldehyde or Ketone (1.1 equiv).

-

Catalysis: Add Glacial Acetic Acid (1.0 equiv).

-

Expert Tip: If the substrate precipitates upon acid addition, add more DCE or a small amount of THF to resolubilize.

-

-

Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the equilibrium to favor the iminium species.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor by LCMS for the disappearance of the starting amine (M+H = 243.2 for the core, plus substituents).

-

Quench: Quench by adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes to neutralize the acid and decompose borate salts.

-

Workup: Extract with DCM (3x). Wash combined organics with Brine, dry over Na2SO4, and concentrate.[2][3]

Workflow Visualization:

Figure 2: Sequential workflow for the reductive amination protocol.

Method B: Direct Alkylation (SN2)

Rationale: Used when the alkyl group is only available as a halide (R-X) or sulfonate. This method requires strict stoichiometric control to prevent the formation of the quaternary ammonium salt (bis-alkylation).

Reagents Table:

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Nucleophile | |

| Alkyl Halide (R-X) | 0.95 - 1.0 | Electrophile | Slight deficit prevents over-alkylation. |

| K₂CO₃ | 2.0 - 3.0 | Base | Scavenges HX byproduct. |

| Acetonitrile (ACN) | 0.1 M | Solvent | Polar aprotic; promotes SN2. |

| KI (Potassium Iodide) | 0.1 (cat.) | Catalyst | Finkelstein condition (if using R-Cl or R-Br). |

Step-by-Step Protocol:

-

Suspension: Suspend K2CO3 (3.0 equiv) in anhydrous Acetonitrile (ACN) in a reaction vial.

-

Dissolution: Add tert-Butyl isopropyl(piperidin-4-yl)carbamate (1.0 equiv).

-

Note: If the amine is an HCl salt, add an extra 1.0 equiv of base and stir for 30 mins before adding the alkyl halide.

-

-

Addition: Add the Alkyl Halide (0.95 equiv).

-

Critical Control: Do not add excess alkyl halide. If the halide is highly reactive (e.g., benzyl bromide), dissolve it in ACN and add dropwise via syringe pump over 1 hour.

-

-

Reaction:

-

Primary Halides: Stir at RT for 12–18 hours.

-

Secondary Halides: Heat to 60°C. (Note: Secondary halides are sluggish and prone to elimination; Method A is vastly superior if the corresponding ketone exists).

-

-

Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.

Troubleshooting & Optimization

Issue 1: Over-Alkylation (Quaternary Salt Formation) [3]

-

Symptom:[1][2][3][4][5][6][7] LCMS shows M+R mass (desired) and M+2R mass (impurity).

-

Solution: Switch to Method A (Reductive Amination). If stuck with Method B, use the "Syringe Pump" technique described above and reduce Alkyl Halide to 0.9 equivalents.

Issue 2: Poor Solubility

-

Symptom:[1][2][3][4][5][6] Starting material remains a solid suspension, leading to slow kinetics.

-

Solution: The Boc-isopropyl group makes this piperidine bulky.

-

In Method A: Switch solvent from DCE to a DCE/THF (1:1) mixture.

-

In Method B: Switch solvent from ACN to DMF (Dimethylformamide). DMF is excellent for SN2 but harder to remove (requires aqueous wash).

-

Issue 3: Boc-Deprotection

-

Symptom:[1][2][3][4][5] Loss of +100 mass (Boc group) or +56 (t-Butyl).

-

Cause: Acid concentration too high in Method A or high heat in Method B.

-

Solution: In Method A, ensure AcOH is < 2.0 equiv.[1][7] In Method B, keep temperature < 80°C.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61, 3849-3862.[7][8]

-

BenchChem Technical Guides. "Optimizing Reductive Amination for Piperidine Synthesis." BenchChem Application Notes, 2025.

-

Organic Chemistry Portal. "Sodium Triacetoxyborohydride - Reagent Profile." Organic-Chemistry.org.

-

PubChem Compound Summary. "tert-Butyl (piperidin-4-ylmethyl)carbamate derivatives." National Library of Medicine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

Application Note: Optimization and Protocols for the Boc Deprotection of tert-Butyl isopropyl(piperidin-4-yl)carbamate

Executive Summary

tert-Butyl isopropyl(piperidin-4-yl)carbamate (CAS: 690998-90-4) is a highly versatile building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs), particularly in the development of GPCR ligands and kinase inhibitors. The molecule features a tert-butyloxycarbonyl (Boc) protected exocyclic secondary amine and a free piperidine nitrogen. The selective removal of the Boc group yields N-isopropylpiperidin-4-amine, a critical diamine intermediate.

This application note details the mechanistic rationale, optimized protocols, and analytical tracking for the efficient Boc deprotection of this substrate using both Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) methodologies.

Physicochemical Context & Mechanistic Causality

Substrate Analysis & Causality: The starting material has a molecular weight of 242.36 g/mol and contains a free, basic piperidine nitrogen ([1]). Under the strongly acidic conditions required for deprotection, this piperidine nitrogen is instantaneously protonated. This in situ protonation is highly advantageous; it electronically deactivates the piperidine ring, preventing it from acting as a nucleophile and reacting with the transient tert-butyl cation generated during Boc cleavage.

Mechanistic Pathway: The deprotection of the Boc group is a classic acid-catalyzed solvolysis ([2]).

-

Protonation: The strong acid (TFA or HCl) protonates the carbonyl oxygen of the carbamate.

-

Fragmentation: The protonated species undergoes heterolytic cleavage, releasing a stable tert-butyl cation and forming a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is thermodynamically unstable and spontaneously decarboxylates, releasing CO₂ gas.

-

Cation Quenching: The tert-butyl cation typically loses a proton to form isobutylene gas, or is trapped by a nucleophilic scavenger.

Critical Safety Note: Because this reaction generates two stoichiometric equivalents of gas (CO₂ and isobutylene), it must never be performed in a closed or sealed system to prevent over-pressurization and potential explosion ([3]).

Mechanistic pathway of acid-catalyzed Boc deprotection.

Experimental Methodologies

Protocol A: TFA/DCM Solution-Phase Deprotection (Standard)

This method is preferred for rapid cleavage and easy removal of volatiles.

Step-by-Step Procedure:

-

Preparation: Dissolve tert-Butyl isopropyl(piperidin-4-yl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar. Rationale: DCM is non-reactive and easily evaporated, minimizing workup complexity.

-

Thermal Control: Submerge the flask in an ice-water bath (0 °C). Rationale: The initial protonation of the free piperidine nitrogen is highly exothermic. Cooling prevents solvent bumping and suppresses trace thermal degradation.

-

Acid Addition: Slowly add Trifluoroacetic Acid (TFA) dropwise to the stirring solution until a 1:1 (v/v) ratio of TFA:DCM is achieved. Leave the flask open to a bubbler or loosely capped to allow gas evolution.

-

Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C). Stir for 2–4 hours.

-

Monitoring (Self-Validating System): Monitor reaction progress via LC-MS. The starting material ([M+H]⁺ = 243.2) will disappear. The product peak will emerge with a characteristic mass shift of exactly -100 Da ([M+H]⁺ = 143.2), corresponding to the loss of the Boc group (C₅H₈O₂).

-

Isolation: Concentrate the mixture in vacuo using a rotary evaporator. To remove residual TFA, co-evaporate the resulting oil with toluene (3 × 10 mL). The product is isolated quantitatively as a bis-TFA salt.

Protocol B: HCl/Dioxane Deprotection (Alternative)

This method is utilized when the TFA salt is incompatible with downstream coupling steps (e.g., TFA poisoning of metal catalysts), providing the bis-HCl salt directly ([4]).

Step-by-Step Procedure:

-

Preparation: Dissolve the starting material in a minimal amount of 1,4-dioxane.

-

Acid Addition: Add 4.0 M HCl in 1,4-dioxane (5.0–10.0 eq) dropwise at 0 °C.

-

Propagation: Stir at room temperature for 3–12 hours. (Note: HCl-mediated deprotection is typically slower than TFA).

-

Isolation: As the reaction progresses, the bis-HCl salt often precipitates directly from the non-polar dioxane solution. Filter the precipitate, wash with cold diethyl ether to remove organic impurities, and dry under high vacuum.

Step-by-step experimental workflow for TFA-mediated Boc deprotection.

Quantitative Data & Protocol Comparison

To assist in protocol selection, the following table summarizes the operational differences between the TFA and HCl methods based on standard empirical laboratory data.

| Parameter | Protocol A (TFA/DCM) | Protocol B (HCl/Dioxane) |

| Acid Strength / Eq. | 20-50% v/v (Large Excess) | 4.0 M (5 - 10 eq) |

| Reaction Time | 1 - 4 hours | 3 - 12 hours |

| Product Form | Bis-Trifluoroacetate Salt | Bis-Hydrochloride Salt |

| Workup Complexity | Evaporation & Toluene Azeotrope | Direct Filtration (if precipitated) |

| Yield (Typical) | > 95% | 85 - 90% |

| Downstream Impact | TFA may inhibit some metal catalysts | HCl salt is universally tolerated |

Practical Insights & Troubleshooting

-

Free-Basing the Di-Salt: The resulting N-isopropylpiperidin-4-amine is a highly polar diamine. If the free base is required for the next synthetic step, a standard aqueous workup (e.g., saturated NaHCO₃) will result in severe product loss to the aqueous layer. Solution: Use a strong base (e.g., 2M NaOH) to adjust the aqueous layer to pH > 12, and extract repeatedly with a highly polar organic solvent mixture, such as 10–20% Isopropanol in Chloroform or DCM.

-

Use of Scavengers: While the protonated piperidine ring is highly resistant to alkylation, if the reaction is scaled up (>10 grams), adding 1-2% water or triisopropylsilane (TIS) to the TFA cocktail is recommended. This irreversibly quenches the tert-butyl cation and prevents the oligomerization of isobutylene gas, which can otherwise form sticky polymeric byproducts ([2]).

References

-

Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL: [Link]

-

Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]

Sources

Application Note: N-Arylation of tert-Butyl isopropyl(piperidin-4-yl)carbamate via Buchwald-Hartwig Cross-Coupling

Executive Brief & Substrate Profiling

The N-substituted piperidin-4-amine scaffold is a privileged structural motif in medicinal chemistry, extensively utilized to improve pharmacokinetic properties such as aqueous solubility and metabolic stability[1]. tert-Butyl isopropyl(piperidin-4-yl)carbamate (CAS: 690998-90-4) [2] is a highly versatile, orthogonally protected building block. It features a highly nucleophilic secondary amine at the 1-position of the piperidine ring and a sterically demanding N-isopropyl-N-Boc protected amine at the 4-position[3].

Coupling this secondary cyclic amine with aryl halides requires careful selection of catalytic conditions. While secondary amines are highly reactive in Buchwald-Hartwig aminations, they are prone to forming off-cycle, inactive bis-amine palladium complexes. Furthermore, the presence of the acid-sensitive Boc protecting group necessitates strictly basic to neutral reaction conditions and precludes harsh acidic workups.

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

To ensure a self-validating and high-yielding protocol, the choice of the palladium precatalyst and supporting ligand is the most critical variable[4].

The Superiority of RuPhos Pd G3

For the arylation of secondary amines, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the gold-standard ligand[5].

-

Causality of Ligand Design: The bulky di-isopropyl groups on the lower ring of RuPhos thermodynamically disfavor the formation of inactive bimetallic Pd species, which is a common failure mode when coupling secondary cyclic amines[6]. It also accelerates the reductive elimination step, preventing competing β-hydride elimination.

-

Causality of the G3 Precatalyst: The third-generation (G3) Buchwald precatalyst utilizes a methanesulfonate (OMs) leaving group. Unlike older Pd(OAc)₂ or Pd₂(dba)₃ systems that require thermal activation and excess ligand, RuPhos Pd G3 rapidly and quantitatively generates the active L₁Pd(0) species at room temperature upon exposure to a mild base[6][7].

Base Selection Logic

The choice of base dictates the functional group tolerance of the reaction[5]:

-

Sodium tert-butoxide (NaOtBu): The optimal strong base for unactivated or electron-rich aryl halides. It drives rapid deprotonation but will hydrolyze esters or epimerize sensitive stereocenters.

-

Cesium Carbonate (Cs₂CO₃): A milder alternative required when the aryl halide contains base-sensitive functional groups (e.g., esters, nitriles, amides).

-

Lithium Hexamethyldisilazide (LHMDS): Excellent for extremely fast, room-temperature couplings, though highly moisture sensitive[1].

Fig 1. Buchwald-Hartwig catalytic cycle for the N-arylation of the secondary piperidine amine.

Experimental Workflows & Decision Matrix

Before initiating the coupling, evaluate the electronic nature and functional groups of your aryl halide to select the appropriate protocol.

Fig 2. Decision tree for selecting the optimal N-arylation protocol based on aryl halide electronics.

Quantitative Condition Matrix

| Parameter | Protocol A (Standard BHA) | Protocol B (Mild BHA) | Protocol C (SNAr Alternative) |

| Aryl Halide Type | Ar-Br, Ar-I, Ar-Cl (Neutral/Rich) | Ar-Br, Ar-I, Ar-Cl (Base-Sensitive) | Ar-F, Ar-Cl (Highly e⁻-deficient) |

| Catalyst | RuPhos Pd G3 (2–5 mol%) | RuPhos Pd G3 (5–10 mol%) | None |

| Ligand Additive | RuPhos (2–5 mol%) | RuPhos (5–10 mol%) | None |

| Base | NaOtBu (1.4 equiv) | Cs₂CO₃ (2.0 equiv) | DIPEA or K₂CO₃ (2.5 equiv) |

| Solvent | 1,4-Dioxane (0.2 M) | Toluene or t-AmylOH (0.2 M) | DMF or DMSO (0.5 M) |

| Temperature | 80 °C – 100 °C | 100 °C – 110 °C | 80 °C – 120 °C |

Step-by-Step Experimental Protocols

Protocol A: Standard Buchwald-Hartwig Amination (Base-Tolerant Substrates)

This protocol utilizes strong base and is designed for maximum conversion speed with unactivated aryl bromides or chlorides[5].

Reagents:

-

Aryl Halide: 1.0 mmol

-

tert-Butyl isopropyl(piperidin-4-yl)carbamate: 1.2 mmol (290.8 mg)

-

RuPhos Pd G3: 0.02 mmol (2 mol%, 16.7 mg)

-

RuPhos: 0.02 mmol (2 mol%, 9.3 mg)

-

NaOtBu: 1.4 mmol (134.5 mg)

-

Anhydrous 1,4-Dioxane: 5.0 mL

Step-by-Step Procedure:

-

Preparation (Glovebox or Schlenk line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), RuPhos Pd G3, RuPhos, and NaOtBu.

-

Scientific Insight: Adding an equivalent amount of free RuPhos ligand relative to the Pd G3 precatalyst ensures the active Pd species remains fully ligated, preventing palladium black precipitation and extending catalyst life[5].

-

-

Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, evacuate and backfill with Argon (3 cycles).

-

Reagent Addition: Add tert-butyl isopropyl(piperidin-4-yl)carbamate (if liquid/oil, or as a solution) and the aryl halide (if liquid) via syringe. Add anhydrous 1,4-dioxane.

-

Reaction: Place the vial in a pre-heated aluminum block at 85 °C. Stir vigorously (800 rpm) for 2 to 12 hours.

-

Monitoring (Self-Validation): Monitor the reaction via LC-MS. Look for the consumption of the aryl halide. Dehalogenation (Ar-H formation) is a common side reaction if the amine is sterically hindered from coordinating[8].

-

Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium and inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Note: The Boc group is stable to silica gel, but avoid using acidic modifiers like TFA or AcOH in the eluent.

Protocol B: Mild Buchwald-Hartwig Amination (Base-Sensitive Substrates)

Use this protocol if the aryl halide contains esters, amides, or easily epimerized stereocenters.

Modifications from Protocol A:

-

Replace NaOtBu with Cs₂CO₃ (2.0 mmol, 651.6 mg) .

-

Increase catalyst loading to 5 mol% RuPhos Pd G3 .

-

Change solvent to anhydrous Toluene or t-Amyl Alcohol .

-

Causality: Cs₂CO₃ is insoluble in toluene, making the reaction heterogeneous. Vigorously stirring (1000+ rpm) is mandatory to ensure mass transfer between the solid base and the solution-phase catalytic cycle. Heat to 100 °C for 12-24 hours.

Protocol C: SNAr (Nucleophilic Aromatic Substitution)

If the aryl halide is highly electron-deficient (e.g., 1-fluoro-4-nitrobenzene or 2-chloropyridine), transition-metal catalysis is unnecessary and SNAr is preferred.

Step-by-Step Procedure:

-